molecular formula C22H30N2O2 B5233501 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine

Cat. No.: B5233501
M. Wt: 354.5 g/mol
InChI Key: AWAFRJRSKSTLHU-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[311]hept-3-enyl)methyl]piperazine is a complex organic compound that features a benzodioxole moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Piperazine Ring: The piperazine ring can be synthesized via the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the piperazine ring using appropriate linkers and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with specific binding sites, while the piperazine ring can modulate the compound’s overall activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the benzodioxole and piperazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-22(2)18-5-4-17(19(22)12-18)14-24-9-7-23(8-10-24)13-16-3-6-20-21(11-16)26-15-25-20/h3-4,6,11,18-19H,5,7-10,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAFRJRSKSTLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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